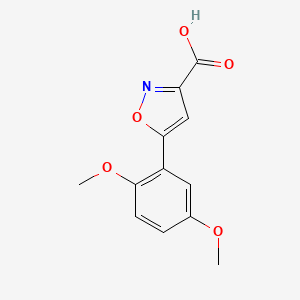

5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

説明

5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused with a carboxylic acid group and a 2,5-dimethoxyphenyl substituent. The compound’s methoxy groups and carboxylic acid moiety suggest applications in medicinal chemistry, particularly as a building block for drug design or as a bioactive intermediate.

特性

IUPAC Name |

5-(2,5-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-16-7-3-4-10(17-2)8(5-7)11-6-9(12(14)15)13-18-11/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKJDWPURNWNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588491 | |

| Record name | 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953752-64-2 | |

| Record name | 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Strategy: Isoxazole Ring Formation via Cycloaddition

The core synthetic approach to this compound involves the formation of the isoxazole ring through 1,3-dipolar cycloaddition of nitrile oxides with alkynes. This method is widely recognized for constructing 3,5-disubstituted isoxazoles, including those bearing aromatic substituents such as 2,5-dimethoxyphenyl groups.

- Nitrile Oxide Generation: Typically, nitrile oxides are generated in situ from substituted aldoximes by treatment with oxidizing agents or nitrite esters (e.g., tert-butyl nitrite).

- Alkyne Substrate: The alkyne bearing the appropriate substituent (e.g., a carboxylate or protected carboxylic acid group) undergoes cycloaddition with the nitrile oxide to form the isoxazole ring.

This metal-free synthetic route is advantageous for its mild reaction conditions and environmental compatibility, as highlighted in recent reviews on isoxazole synthesis.

Specific Preparation Steps

A plausible synthetic sequence for this compound includes:

Preparation of 2,5-Dimethoxybenzaldehyde Oxime:

- React 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding aldoxime.

-

- Oxidize the aldoxime using tert-butyl nitrite or isoamyl nitrite to generate the nitrile oxide intermediate in situ.

-

- React the nitrile oxide with an alkyne bearing a carboxylate or protected carboxylic acid group to form the isoxazole ring.

- Catalysts such as copper(I) or ruthenium(II) complexes may be employed to enhance regioselectivity and yield, although metal-free conditions are also effective.

-

- If a protected carboxylate was used, subsequent hydrolysis under acidic or basic conditions yields the free carboxylic acid at the 3-position of the isoxazole ring.

Alternative Routes: Lithiation and Carboxylation

Another method, inspired by classical isoxazole chemistry, involves:

Halogenated Isoxazole Intermediate:

- Synthesis of 3-phenyl-5-chloroisoxazole derivatives followed by nucleophilic substitution to introduce methoxy groups.

This approach, while more complex, allows for precise functionalization and has been used to prepare related isoxazole carboxylic acids with various aromatic substitutions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxime formation | 2,5-Dimethoxybenzaldehyde + NH₂OH·HCl, base | Mild aqueous or alcoholic medium |

| Nitrile oxide generation | tert-Butyl nitrite or isoamyl nitrite | In situ generation, metal-free preferred |

| Cycloaddition with alkyne | Alkyne substrate, Cu(I) or Ru(II) catalyst or metal-free | Mild temperature (room temp to 80°C), 6–10 h |

| Hydrolysis/deprotection | Acidic or basic aqueous conditions | To yield free carboxylic acid |

| Lithiation and carboxylation | n-Butyllithium, CO₂ | Low temperature (-78°C), inert atmosphere |

Research Findings and Yield Data

- The cycloaddition method typically affords moderate to high yields (60–85%) of the isoxazole product, depending on substrate purity and reaction time.

- Lithiation-carboxylation routes yield acid products in 70–80% yield , with careful temperature control to avoid decomposition.

- Metal-free methods reduce environmental impact and simplify purification, making them attractive for industrial scale-up.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nitrile oxide cycloaddition | Oxime → nitrile oxide → cycloaddition with alkyne → hydrolysis | Mild conditions, metal-free options, good regioselectivity | Requires alkyne substrate, possible regioisomer formation |

| Lithiation and carboxylation | Halogenated isoxazole → lithiation → CO₂ quench | Precise functionalization, high yield | Requires low temperature, sensitive reagents |

| Metal-catalyzed cycloaddition | Similar to nitrile oxide method with Cu(I)/Ru(II) catalyst | Enhanced yield and selectivity | Use of metals, potential cost/environmental concerns |

化学反応の分析

Types of Reactions

5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the dimethoxyphenyl ring.

科学的研究の応用

Chemistry

- Building Block for Synthesis : 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biological Activities

- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, its structural analogs have been tested as inhibitors of bacterial serine acetyltransferase, showing promise as potential antibacterial agents .

- Anticancer Potential : Research has highlighted the compound's potential in cancer therapy. Specifically, derivatives have been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, suggesting that they may serve as effective anticancer agents .

Medicinal Chemistry

- Drug Development : The compound is being investigated for its therapeutic applications in drug development. Its ability to interact with specific molecular targets suggests it could be developed into a drug candidate for treating various diseases .

Table 2: Synthesis Methods Comparison

| Method | Description | Yield (%) |

|---|---|---|

| Cyclization with Acetic Anhydride | Forms oxazole ring from oxime precursor | High |

| Esterification | Converts carboxylic acid to ester form using ethanol | Moderate |

Case Study 1: Antibacterial Activity

A study published in Pharmaceuticals explored the inhibitory effects of various substituted oxazole derivatives on Salmonella typhimurium serine acetyltransferase. The results indicated that certain derivatives of this compound showed enhanced potency compared to the original compounds, emphasizing the need for further optimization in drug design .

Case Study 2: Anticancer Efficacy

In another investigation focused on cancer treatment, derivatives of this compound were tested against multiple human cancer cell lines. The results demonstrated significant cytotoxicity and apoptosis induction in MCF-7 and MDA-MB-231 cells at low concentrations, suggesting that these compounds could be developed into therapeutic agents for breast cancer treatment .

作用機序

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Data Tables for Key Comparisons

Table 1: Structural and Physicochemical Properties

*Note: Target compound data inferred from analogs.

生物活性

5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H11NO5

- Molecular Weight : 249.22 g/mol

- CAS Number : 953752-64-2

The compound features a unique combination of a dimethoxyphenyl group and an oxazole ring, which contributes to its distinct biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

Anticancer Activity

One of the most notable aspects of this compound is its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| Human colon adenocarcinoma (HT-29) | 12.5 |

| Human gastric carcinoma (GXF 251) | 15.0 |

| Human lung adenocarcinoma (LXFA 629) | 10.0 |

| Human breast cancer (MCF-7) | 8.0 |

These values indicate a moderate level of effectiveness against these cancer types, suggesting that the compound could serve as a lead for developing new anticancer therapies .

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. For instance, it has been noted to influence tubulin polymerization and histone deacetylase (HDAC) activity, both of which are critical in cancer cell growth regulation .

Study 1: Anticancer Activity Assessment

In a controlled study involving multiple cancer cell lines, researchers evaluated the compound's efficacy using MTT assays. The results indicated significant dose-dependent inhibition across various cell lines, with the strongest effects observed in HT-29 and MCF-7 cells . The study concluded that further structural modifications could enhance its anticancer activity.

Study 2: Antimicrobial Evaluation

Another study focused on assessing the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at concentrations lower than many standard antibiotics used in clinical settings. This suggests potential applications in treating infections caused by resistant bacterial strains.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 2,5-Dimethoxyphenylacetic acid | Anticancer | 20.0 |

| 2C-B (4-bromo-2,5-dimethoxyphenethylamine) | Psychoactive | N/A |

This comparison highlights the unique profile of this compound in terms of its dual potential as an antimicrobial and anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, and how can purity be optimized?

The compound can be synthesized via cyclocondensation of substituted phenyl precursors with hydroxylamine derivatives, followed by carboxylation. For example, oxazole ring formation may involve a 1,3-dipolar cycloaddition using nitrile oxides. To optimize purity, recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) is advised. Monitoring reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures minimal byproduct formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : Use - and -NMR to confirm the oxazole ring substitution pattern and dimethoxy groups. The deshielded carboxylic proton (~12-14 ppm) and methoxy protons (~3.8-4.0 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (exact mass: ~247.08 g/mol) and fragmentation patterns .

- XRD : Single-crystal X-ray diffraction confirms stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the documented biological targets or activities of this compound?

Structural analogs (e.g., oxazole-carboxylic acids) show activity as enzyme inhibitors (e.g., peptidylprolyl isomerases) or receptor modulators. Computational docking studies suggest potential interactions with hydrophobic binding pockets, though experimental validation is required .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles vs. theoretical models) be resolved?

Discrepancies in XRD data may arise from thermal motion or disorder. Refinement using SHELXL (with TWIN/BASF commands for twinned crystals) and validation via R-factor convergence (<5%) improves accuracy. Compare experimental bond lengths/angles with density functional theory (DFT) calculations to identify outliers .

Q. What strategies mitigate low yields in carboxylation steps during synthesis?

Low yields often stem from steric hindrance at the oxazole 3-position. Employ microwave-assisted synthesis to enhance reaction kinetics or use protecting groups (e.g., tert-butyl esters) for the carboxylic acid. Post-functionalization via Pd-catalyzed cross-coupling may improve efficiency .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Variation of substituents : Synthesize analogs with altered methoxy positions (e.g., 3,4-dimethoxy) or replace the oxazole with isosteres (e.g., thiazole).

- Biological assays : Test inhibitory potency against target enzymes (e.g., PIN1) using fluorescence polarization or surface plasmon resonance (SPR). Correlate activity with Hammett σ values of substituents .

Q. What computational methods are suitable for predicting solubility and stability?

Use COSMO-RS simulations to estimate solubility in organic/aqueous solvents. Molecular dynamics (MD) simulations (e.g., AMBER forcefield) model degradation pathways (e.g., hydrolysis of the oxazole ring under acidic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。